molecular formula C13H11F3N2O2 B12567385 Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- CAS No. 467218-71-9

Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-

Cat. No.: B12567385
CAS No.: 467218-71-9
M. Wt: 284.23 g/mol
InChI Key: LAJPOSFHLFBSHE-UHFFFAOYSA-N
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Description

Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is a complex organic compound with a molecular formula of C13H10F4N2O2 . This compound is characterized by the presence of a benzamide core, a propynyl group, and a trifluoroacetyl-substituted amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves several steps. One common method includes the reaction of 3-fluoro-N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-benzamide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-.

Properties

CAS No.

467218-71-9

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

N-prop-2-ynyl-4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzamide

InChI

InChI=1S/C13H11F3N2O2/c1-2-7-17-11(19)10-5-3-9(4-6-10)8-18-12(20)13(14,15)16/h1,3-6H,7-8H2,(H,17,19)(H,18,20)

InChI Key

LAJPOSFHLFBSHE-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F

Origin of Product

United States

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